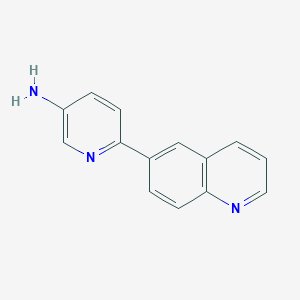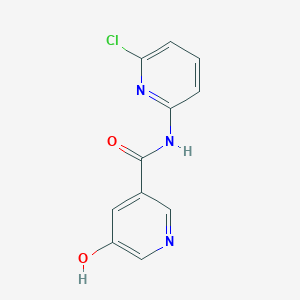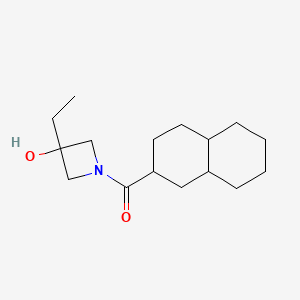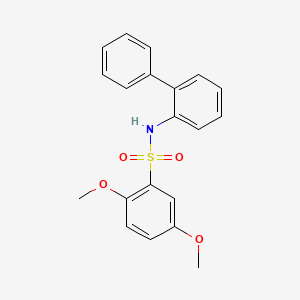![molecular formula C14H12BrNO4S B7627640 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid, also known as BMSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). BMSB has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX activity, 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid can also inhibit the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation. In addition, 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid in lab experiments is its well-established synthesis method and pharmacological properties. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been extensively studied and has a good safety profile. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been shown to have neuroprotective effects and can reduce inflammation in the brain. Another area of interest is the development of novel formulations of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid that can improve its solubility and bioavailability. This can enhance its pharmacological properties and increase its therapeutic potential. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid in various disease models.
Métodos De Síntesis
The synthesis of 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid involves a multistep process that starts with the reaction of 2-bromo-4-methylphenol with thionyl chloride to form the corresponding chlorosulfonate. The chlorosulfonate is then reacted with 3-aminobenzoic acid to form 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid has also been reported to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
Propiedades
IUPAC Name |
3-[(2-bromo-4-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-5-6-13(12(15)7-9)16-21(19,20)11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZCCCMFSAVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)




![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)

![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
